molecular formula C12H14O2 B2552343 Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate CAS No. 23194-33-4

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate

Cat. No.: B2552343
CAS No.: 23194-33-4
M. Wt: 190.242
InChI Key: XAPFILNTCSKLAC-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of 1,2,3,4-tetrahydronaphthalene (tetralin) derivatives, a scaffold recognized for its prevalence in pharmaceuticals and biological probes . Researchers value this methyl ester as a versatile synthetic intermediate or building block for the preparation of more complex molecules. The tetralin carboxylate structure is a key feature in compounds being investigated for their potential as pharmacological correctors. For instance, related compounds such as 4-oxo-1,2,3,4-tetrahydro-naphthalene-carboxylate (OTNC) have been identified through chemical library screening for their ability to rescue the trafficking of defective proteins associated with genetic liver diseases, highlighting the therapeutic potential of this chemical class . Furthermore, naphthoic acid and tetrahydro-naphthalene derivatives are actively explored in drug discovery for various targets, including as potent and selective antagonists for purinergic receptors, underscoring their broad applicability in developing new therapeutic agents . This product is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans, and it must not be administered to humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFILNTCSKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
  • Structure : The compound features a naphthalene ring fused with a tetrahydro structure and a carboxylate group, which is crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For instance, it was observed to inhibit the growth of lung cancer cells significantly.
  • Enzyme Inhibition : Research has shown that it can act as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. This property suggests its potential use in drug development to modulate metabolic pathways.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It can be utilized in the synthesis of various complex organic molecules. Its structure allows for multiple functionalization reactions, making it a versatile building block in organic chemistry .
  • Reactivity : The presence of the carboxylate group enhances its reactivity in esterification and amidation reactions, facilitating the development of new compounds with desirable properties .

Materials Science

In materials science, this compound is being explored for its potential applications in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or to impart specific functionalities such as thermal stability or chemical resistance .
  • Coatings and Adhesives : Its unique chemical structure may contribute to the development of advanced coatings and adhesives with enhanced performance characteristics .

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. This finding highlights its potential as a lead compound for further development into anticancer therapeutics.

Case Study 2: Enzyme Modulation

Research focusing on the inhibition of cytochrome P450 enzymes revealed that this compound could alter the metabolism of co-administered drugs. This property emphasizes the importance of understanding its pharmacokinetic profile for safe therapeutic use.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: A carboxylated analog with a free carboxylic acid group. Its amide (N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide) and nitrile (1,2,3,4-tetrahydronaphthalene-1-carbonitrile) derivatives demonstrate how functional groups influence physicochemical properties. For example, the nitrile group enhances polarity compared to the ester .
  • Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate : A more saturated ester with additional methyl substituents, likely reducing reactivity due to steric hindrance .

Aldehyde and Ketone Derivatives

  • 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde : Features an aldehyde group and methoxy substituent, which may enhance electrophilicity and alter biological interactions compared to esters .

Substituent Position and Complexity

  • 1,2,3,4-Tetrahydro-6-(1-phenylethyl)naphthalene : Substitution with a bulky phenylethyl group increases hydrophobicity and environmental persistence, as indicated by its classification as an environmentally hazardous substance (UN 3082) .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
1,2,3,4-Tetrahydro-6-methylnaphthalene C₁₁H₁₄ 146.23 Methyl
Methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate C₁₁H₁₃NO₂·HCl 227.69 Isoquinoline, ester
1,2,3,4-Tetrahydro-6-(1-phenylethyl)naphthalene C₁₈H₂₀ 236.36 Phenylethyl
5,6,7,8-Tetrahydro-3-methoxy-2-naphthalenecarboxaldehyde C₁₃H₁₆O₂ 204.26 Methoxy, aldehyde

Biological Activity

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer effects, and summarizes relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 24894-67-5

The compound is characterized by a naphthalene ring system with a tetrahydro configuration and a carboxylate ester functional group. Its structure is significant for its biological activity as it may influence interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties . A study showed that certain modifications to the naphthalene ring can enhance its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been evaluated for anticancer activity . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for the development of new anticancer agents. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • : Suggested potential for development into an antibacterial agent.
  • Anticancer Activity Assessment :
    • Objective : Assess cytotoxicity in various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : IC50 values indicated potent cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Mechanism : Induction of apoptosis through mitochondrial pathway activation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundTetrahydronaphthaleneAntimicrobial, Anticancer
2-Naphthalenecarboxylic acidNaphthalene derivativeModerate antimicrobial
1,2,3,4-TetrahydronaphthaleneTetrahydronaphthaleneLimited biological activity

This compound stands out due to its enhanced biological activity compared to simpler naphthalene derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to destabilization and increased permeability.

Q & A

Basic: What analytical methods are recommended for characterizing Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate in environmental or biological matrices?

Methodological Answer:
Chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting this compound in environmental samples. For calibration, use certified reference materials (e.g., 10–100 mg/L in cyclohexane) as described for structurally similar tetrahydro-naphthalene derivatives in environmental analysis protocols . Thermodynamic properties (e.g., enthalpy of formation, heat capacity) should be cross-validated using databases like NIST Chemistry WebBook, which provide high-quality reference data for related naphthalene derivatives .

Basic: What are the primary systemic toxicity endpoints associated with this compound exposure in animal models?

Methodological Answer:
Animal studies on structurally analogous naphthalene derivatives (e.g., 1-methylnaphthalene) identify hepatic, renal, and respiratory effects as critical endpoints. Systematic reviews of naphthalene derivatives recommend prioritizing histopathological examinations of liver and lung tissues, alongside hematological profiling (e.g., erythrocyte counts, serum ALT/AST levels) . Dose-response relationships should be established using standardized exposure protocols (inhalation/oral/dermal) as outlined in toxicological profiles .

Advanced: How can researchers resolve discrepancies in reported hepatotoxicity data across studies involving this compound?

Methodological Answer:
Discrepancies often arise from variations in exposure duration, species-specific metabolism, or study design biases . To address this:

  • Conduct dose-range finding studies using OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity) to refine NOAEL/LOAEL values.
  • Apply risk-of-bias assessments (e.g., randomization, allocation concealment) as per Table C-7 for animal studies to evaluate methodological rigor .
  • Compare metabolic pathways using in vitro hepatocyte models to identify interspecies differences in cytochrome P450-mediated oxidation .

Advanced: What strategies optimize experimental models for studying the environmental partitioning of this compound?

Methodological Answer:
Environmental fate studies should integrate:

  • Fugacity modeling to predict partitioning coefficients (e.g., log Kow, log Koc) based on structural analogs like 1,3-dimethylnaphthalene .
  • Biomonitoring in occupational populations using adipose tissue or urine samples, as recommended for naphthalene derivatives in ATSDR’s systematic review framework .
  • Longitudinal sediment/soil sampling with GC-MS quantification to assess degradation half-lives under varying pH and microbial conditions .

Basic: What are the critical data gaps in the current toxicological profile of this compound?

Methodological Answer:
Identified gaps include:

  • Chronic exposure data for non-respiratory routes (e.g., dermal absorption in occupational settings).
  • Genotoxicity and endocrine disruption potential , particularly for metabolites like oxidized carboxylate derivatives.
  • Biomonitoring thresholds for general populations, which require epidemiological studies with robust exposure biomarkers .

Advanced: How should researchers design controlled exposure studies to minimize confounding factors in human toxicokinetic analyses?

Methodological Answer:

  • Use randomized crossover designs with washout periods to control intra-individual variability.
  • Implement allocation concealment and blinded outcome assessments, as specified in Table C-6 for human studies .
  • Measure urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS to correlate internal dose with systemic effects .

Basic: What regulatory frameworks guide the safety assessment of this compound in environmental health?

Methodological Answer:
Align with ATSDR’s Decision Guide for Substance-Specific Data Needs , which prioritizes CERCLA-mandated health assessments . Compliance with TSCATS and EPA’s ToxCast protocols is critical for hazard identification. Environmental monitoring must adhere to Chemical Substances Control Law standards for first-class substances .

Advanced: What computational tools are validated for predicting the metabolic pathways of this compound?

Methodological Answer:

  • QSAR models (e.g., OECD Toolbox) to predict cytochrome P450-mediated oxidation sites.
  • Molecular docking simulations using enzymes like CYP1A1/2A6, benchmarked against experimental data from naphthalene derivative studies .
  • In silico metabolizers (e.g., GLORYx) to identify potential reactive intermediates causing DNA adducts .

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